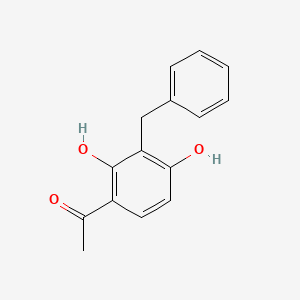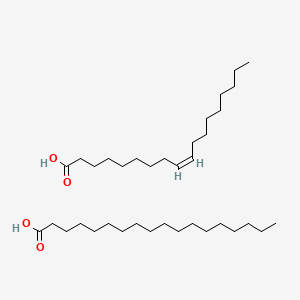
octadecanoic acid;(Z)-octadec-9-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecanoic acid: and (Z)-octadec-9-enoic acid are two distinct fatty acids. Octadecanoic acid, commonly known as stearic acid, is a saturated fatty acid with the chemical formula C₁₈H₃₆O₂. It is widely found in animal and plant fats. (Z)-octadec-9-enoic acid, also known as oleic acid, is an unsaturated fatty acid with the chemical formula C₁₈H₃₄O₂. It is a major component of various vegetable oils, such as olive oil.
準備方法
Synthetic Routes and Reaction Conditions:
-
Octadecanoic Acid (Stearic Acid):
Hydrogenation of Oleic Acid: Stearic acid can be synthesized by the hydrogenation of oleic acid in the presence of a nickel catalyst.
Saponification of Fats and Oils: Stearic acid is also produced by the saponification of animal fats and vegetable oils, followed by acidification of the resulting soap.
-
(Z)-Octadec-9-enoic Acid (Oleic Acid):
Hydrolysis of Triglycerides: Oleic acid can be obtained by the hydrolysis of triglycerides found in vegetable oils, such as olive oil and sunflower oil.
Chemical Synthesis: Oleic acid can also be synthesized through the oxidation of stearic acid using potassium permanganate.
Industrial Production Methods:
Fractional Distillation: Both stearic acid and oleic acid can be separated from other fatty acids through fractional distillation of hydrolyzed fats and oils.
Crystallization: Stearic acid can be purified by crystallization from solvents like ethanol.
化学反応の分析
Types of Reactions:
-
Oxidation:
Stearic Acid: Undergoes oxidation to produce stearic aldehyde and stearic acid peroxide.
Oleic Acid: Can be oxidized to produce oxoacids and peroxides.
-
Reduction:
Stearic Acid: Can be reduced to produce stearyl alcohol.
Oleic Acid: Can be hydrogenated to produce stearic acid.
-
Substitution:
Stearic Acid: Reacts with alcohols to form esters.
Oleic Acid: Reacts with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, oxygen, and hydrogen peroxide.
Reduction: Hydrogen gas and nickel catalyst.
Substitution: Alcohols, halogens, and acids.
Major Products:
Stearic Acid: Stearyl alcohol, stearic aldehyde, and esters.
Oleic Acid: Stearic acid, oxoacids, and halogenated derivatives.
科学的研究の応用
Chemistry:
Stearic Acid: Used as a surfactant and emulsifying agent in various chemical formulations.
Oleic Acid: Used as a precursor in the synthesis of various chemicals, including detergents and lubricants.
Biology:
Stearic Acid: Studied for its role in cell membrane structure and function.
Oleic Acid: Investigated for its effects on lipid metabolism and cardiovascular health.
Medicine:
Stearic Acid: Used in the formulation of pharmaceutical tablets and capsules.
Oleic Acid: Explored for its potential anti-inflammatory and anti-cancer properties.
Industry:
Stearic Acid: Used in the production of candles, cosmetics, and plastics.
Oleic Acid: Used in the manufacture of soaps, biodiesel, and food additives.
作用機序
Stearic Acid:
Cell Membrane Interaction: Stearic acid integrates into cell membranes, affecting their fluidity and permeability.
Metabolic Pathways: Stearic acid is metabolized in the body to produce energy and other fatty acids.
Oleic Acid:
Lipid Metabolism: Oleic acid is involved in the regulation of lipid metabolism, influencing cholesterol levels and fatty acid synthesis.
Signal Transduction: Oleic acid activates various signaling pathways, including those related to inflammation and cell proliferation.
類似化合物との比較
Palmitic Acid: A saturated fatty acid with 16 carbon atoms, similar to stearic acid but with a shorter chain length.
Linoleic Acid: An unsaturated fatty acid with two double bonds, similar to oleic acid but with additional unsaturation.
Arachidic Acid: A saturated fatty acid with 20 carbon atoms, similar to stearic acid but with a longer chain length.
Uniqueness:
Stearic Acid: Unique for its high melting point and solid state at room temperature, making it suitable for use in candles and cosmetics.
Oleic Acid: Unique for its high monounsaturated fat content, making it beneficial for heart health and widely used in cooking oils.
特性
CAS番号 |
68311-06-8 |
|---|---|
分子式 |
C36H70O4 |
分子量 |
566.9 g/mol |
IUPAC名 |
octadecanoic acid;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H36O2.C18H34O2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20);9-10H,2-8,11-17H2,1H3,(H,19,20)/b;10-9- |
InChIキー |
QWIDXEUVWSDDQX-SVMKZPJVSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O |
関連するCAS |
68311-06-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


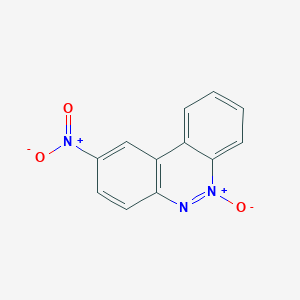

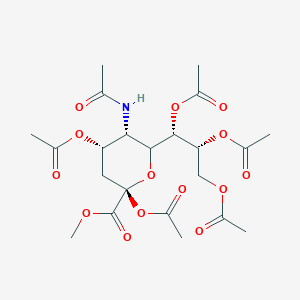
![2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine](/img/structure/B14463526.png)
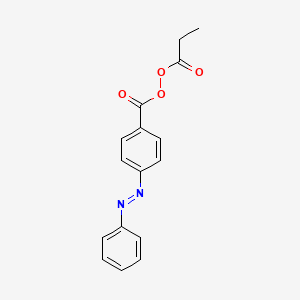
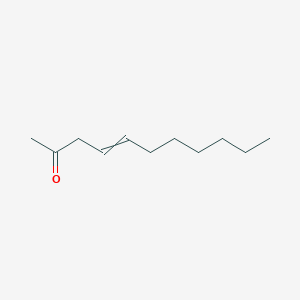
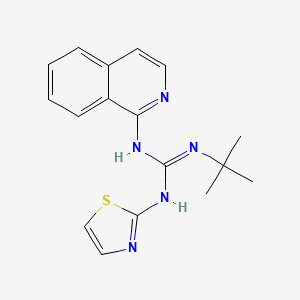
![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
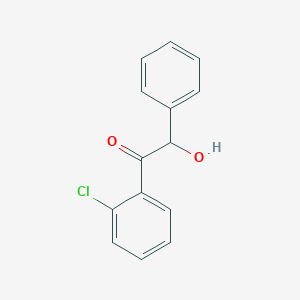
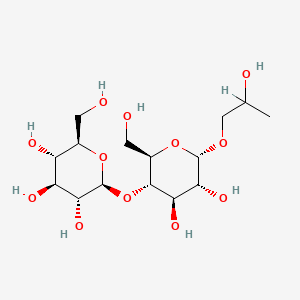
![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)


